molecular formula C18H17N5O5S B11469864 N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide

N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide

Cat. No.: B11469864
M. Wt: 415.4 g/mol
InChI Key: KNRXOHIVPUKUHL-UHFFFAOYSA-N
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Description

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyridine Carboxamide Moiety: This can be done through amide bond formation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds.

Scientific Research Applications

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-(BENZENESULFONYL)PYRIDINE-3-CARBOXAMIDE: Lacks the oxadiazole ring, which may affect its biological activity.

    N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-TRIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE: Contains a triazole ring instead of an oxadiazole ring, which could alter its chemical reactivity and biological properties.

Uniqueness

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRIDINE-3-CARBOXAMIDE is unique due to the presence of both the benzenesulfonyl group and the oxadiazole ring, which confer specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H17N5O5S/c24-16(13-5-4-8-19-11-13)20-9-10-21-17(25)18-22-15(23-28-18)12-29(26,27)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,20,24)(H,21,25)

InChI Key

KNRXOHIVPUKUHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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